molecular formula C13H17F3N2 B1607139 1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine CAS No. 201682-15-7

1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine

Cat. No.: B1607139
CAS No.: 201682-15-7
M. Wt: 258.28 g/mol
InChI Key: IPLZPNXTZMYWKJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine is an organic compound with the molecular formula C13H17F3N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further linked to a piperazine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 1-methylpiperazine with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Another synthetic route involves the use of 4-bromobenzotrifluoride and potassium 1-methyl-4-trifluoroboratomethylpiperazine. This method involves a palladium-catalyzed cross-coupling reaction, which is known for its high efficiency and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production typically employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with biological macromolecules, influencing their function. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Trifluoromethylphenyl)piperazine: Similar structure but lacks the benzyl group.

    1-(4-Bromophenyl)piperazine: Contains a bromine atom instead of the trifluoromethyl group.

    1-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of the trifluoromethyl group.

The uniqueness of this compound lies in the presence of both the trifluoromethyl and benzyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-17-6-8-18(9-7-17)10-11-2-4-12(5-3-11)13(14,15)16/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLZPNXTZMYWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350402
Record name 1-Methyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201682-15-7
Record name 1-Methyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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